molecular formula C12H8N4O2 B154718 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-50-1

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B154718
CAS No.: 134044-50-1
M. Wt: 240.22 g/mol
InChI Key: ANQVNBDLIKNGOQ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a nitrophenyl group attached at the second position

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products:

Scientific Research Applications

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the nitrophenyl group.

    Pyrido[1,2-a]pyrimidine: Another related compound with a different substitution pattern.

Uniqueness: 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

IUPAC Name

2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-4-1-3-9(7-10)11-8-15-6-2-5-13-12(15)14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVNBDLIKNGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363052
Record name 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-50-1
Record name 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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